![molecular formula C19H19ClFNOS B2791139 (2-Chloro-4-fluorophenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone CAS No. 2034316-48-6](/img/structure/B2791139.png)
(2-Chloro-4-fluorophenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone
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Overview
Description
(2-Chloro-4-fluorophenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a chemical compound that belongs to the thiazepane family. It has been studied for its potential use in various scientific research applications due to its unique properties.
Mechanism of Action
The exact mechanism of action of (2-Chloro-4-fluorophenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects
Studies have shown that (2-Chloro-4-fluorophenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone can reduce inflammation and pain in animal models. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using (2-Chloro-4-fluorophenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone in lab experiments is its potential use in the development of new anti-inflammatory, analgesic, and anticancer drugs. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on (2-Chloro-4-fluorophenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone. One direction is to further investigate its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in the development of new anticancer drugs. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of (2-Chloro-4-fluorophenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone involves a multi-step process. The first step involves the condensation of 2-chloro-4-fluoroaniline with o-tolylacetonitrile to form a Schiff base. This is followed by the reaction of the Schiff base with thioacetic acid to form the corresponding thiazepane. Finally, the thiazepane is reacted with benzoyl chloride to form (2-Chloro-4-fluorophenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone.
Scientific Research Applications
(2-Chloro-4-fluorophenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone has been studied for its potential use in various scientific research applications. It has been found to possess anti-inflammatory, analgesic, and anticancer properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNOS/c1-13-4-2-3-5-15(13)18-8-9-22(10-11-24-18)19(23)16-7-6-14(21)12-17(16)20/h2-7,12,18H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZDQQDOJVWPRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-fluorophenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone |
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